molecular formula C25H24N4O6 B12711339 2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate CAS No. 88938-35-6

2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate

Cat. No.: B12711339
CAS No.: 88938-35-6
M. Wt: 476.5 g/mol
InChI Key: GLZGZNTWCKYLQF-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate is a yellow solid compound widely used in the pharmaceutical industry as a dye intermediate. It exhibits special properties such as high stability and good solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate involves the reaction of benzoic acid derivatives with azo compounds. A typical synthetic route includes the reaction of anhydrous sodium acetate, 4-fluorobenzaldehyde or 4-trifluoromethoxy benzaldehyde, and the sodium salt of the azo dye in the presence of acetic anhydride . The mixture is heated with stirring until it transforms into a deep red liquid, which is then cooled, filtered, and recrystallized to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

88938-35-6

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

2-(2-phenoxyethoxy)ethyl 4-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoate

InChI

InChI=1S/C25H24N4O6/c1-17-21(16-26)23(30)29(2)24(31)22(17)28-27-19-10-8-18(9-11-19)25(32)35-15-13-33-12-14-34-20-6-4-3-5-7-20/h3-11,30H,12-15H2,1-2H3

InChI Key

GLZGZNTWCKYLQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=C(C=C2)C(=O)OCCOCCOC3=CC=CC=C3

Origin of Product

United States

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